2-Hydroxy-5-nonylbenzaldehyde
CAS No.: 63753-10-6
Cat. No.: VC7989602
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63753-10-6 |
|---|---|
| Molecular Formula | C16H24O2 |
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | 2-hydroxy-5-nonylbenzaldehyde |
| Standard InChI | InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17/h10-13,18H,2-9H2,1H3 |
| Standard InChI Key | JYWIGMQDJSGOMD-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC1=CC(=C(C=C1)O)C=O |
| Canonical SMILES | CCCCCCCCCC1=CC(=C(C=C1)O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
2-Hydroxy-5-nonylbenzaldehyde (C₁₆H₂₄O₂) features a benzaldehyde core modified with a hydroxyl (-OH) group at the 2-position and a nonyl (-C₉H₁₉) chain at the 5-position. The nonyl chain imparts significant hydrophobicity, influencing its solubility and environmental partitioning. Key physicochemical properties, as documented by PubChem and the European Chemicals Agency (ECHA), include:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with nonyl bromide under basic conditions. Potassium carbonate (K₂CO₃) is typically employed as a base in dimethylformamide (DMF) at elevated temperatures (80–100°C), facilitating nucleophilic substitution at the 5-position of the aromatic ring . The reaction proceeds as follows:
Yields exceeding 70% are achievable under optimized conditions, with purification via column chromatography or recrystallization .
Industrial Manufacturing
Industrial production leverages continuous flow reactors to enhance efficiency and consistency. Catalytic systems, such as phase-transfer catalysts, reduce reaction times and improve selectivity. Process optimization focuses on minimizing byproducts like dialkylated derivatives, which form under prolonged heating or excess alkylating agent .
Chemical Reactivity and Derivative Formation
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form 2-hydroxy-5-nonylbenzoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media are effective, though over-oxidation risks necessitate controlled conditions.
Reduction Pathways
Reduction of the aldehyde to a primary alcohol (2-hydroxy-5-nonylbenzyl alcohol) is achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is pivotal for producing non-toxic derivatives for cosmetic and pharmaceutical applications .
Nucleophilic Substitution
The hydroxyl group participates in etherification or esterification reactions. For example, treatment with alkyl halides forms ether derivatives, while reaction with acyl chlorides yields esters. These modifications tailor the compound’s solubility and functional group compatibility .
Environmental Degradation and Ozone Treatment
A kinetic study published in the Asian Journal of Chemistry investigated ozone-mediated degradation of 2-hydroxy-5-nonylbenzaldehyde oxime, a related compound, in mine wastewater . Key findings include:
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pH Dependence: Degradation efficiency peaks at pH 9, where ozone decomposition generates hydroxyl radicals (- OH), enhancing oxidative capacity.
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Reaction Kinetics: The degradation follows pseudo-first-order kinetics, with a rate constant () of at 25°C.
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Degradation Efficiency: Over 93% removal is achieved in real wastewater matrices, underscoring ozone’s efficacy in treating aromatic pollutants .
The proposed mechanism involves ozone attacking the electron-rich aromatic ring and aldehyde group, leading to ring cleavage and formation of carboxylic acids as terminal products .
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